Regioisomeric 2H-Indazole Scaffold Differentiation vs. 1H-Indazole Carboxamide IKK2 Inhibitors
The target compound features a 2H-indazole core with substitution at the N2 and C3 positions, whereas the dominant IKK2 inhibitor patent class (e.g., US8501780/WO2006002434) employs 1H-indazole-4-carboxamide scaffolds with piperidinyl substitution at C3 [1]. The 2H-indazole regioisomer directs the N2-ethyl substituent into a different spatial trajectory compared to the N1-substituted 1H-indazole series, altering the vector of hydrophobic interactions [2]. This regioisomeric distinction is fundamental to scaffold selection and cannot be bridgeable by simple analoging.
| Evidence Dimension | Regioisomeric scaffold identity (2H vs. 1H indazole) |
|---|---|
| Target Compound Data | 2H-indazole-6-carboxamide with N2-ethyl, C3-ethoxy, C6-N-(4-phenylbutyl)carboxamide |
| Comparator Or Baseline | 1H-indazole-4-carboxamide IKK2 inhibitors (US8501780 examples): N1-piperidinyl, C3-phenyl, C4-carboxamide |
| Quantified Difference | Qualitative scaffold-level difference; no direct activity comparison available |
| Conditions | Structural comparison based on patent disclosures and library design rationale |
Why This Matters
The regioisomeric scaffold choice determines the entire downstream structure-activity relationship (SAR) landscape, making 1H-indazole SAR data non-transferable to 2H-indazole selection decisions.
- [1] Kerns JK, Edwards C, Callahan JF, Lin X. Indazole carboxamides and their use. US Patent 8501780B2. Issued August 6, 2013. Assignee: GlaxoSmithKline LLC. View Source
- [2] Mills AD, Maloney P, Hassanein E, Haddadin MJ, Kurth MJ. N,N-Bond-Forming Heterocyclization: Synthesis of 3-Alkoxy-2H-indazoles. J Org Chem. 2006;71(7):2649-2654. View Source
